Product packaging for 3'-O-Acetyl-4-thiothymidine(Cat. No.:CAS No. 20188-76-5)

3'-O-Acetyl-4-thiothymidine

Cat. No.: B1226756
CAS No.: 20188-76-5
M. Wt: 300.33 g/mol
InChI Key: XSSUNUAHRITHBI-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-O-Acetyl-4-thiothymidine is a chemically modified nucleoside that is valuable for probing nucleic acid structure and function. This compound features a sulfur-for-oxygen substitution at the 4-position of the thymine base and an acetyl group protecting the 3' hydroxyl of the deoxyribose sugar. Scientific research has determined the crystal and molecular structure of this 4-thiothymidine derivative, revealing key conformational details such as the anti orientation of the pyrimidine base relative to the sugar ring . The acetyl moiety at the 3' position can be a crucial functional handle for further chemical synthesis, allowing researchers to incorporate this thionucleoside into more complex molecules, such as dinucleoside phosphonates, for advanced studies . The 4-thio modification is a significant structural alteration that can influence the base-pairing properties, photochemistry, and overall stability of nucleic acids. Consequently, this compound serves as a critical building block and a tool for researchers in areas like X-ray crystallography, nucleic acid biophysics, and the development of modified oligonucleotides with novel properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O5S B1226756 3'-O-Acetyl-4-thiothymidine CAS No. 20188-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20188-76-5

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H16N2O5S/c1-6-4-14(12(17)13-11(6)20)10-3-8(18-7(2)16)9(5-15)19-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,20)/t8-,9+,10+/m0/s1

InChI Key

XSSUNUAHRITHBI-IVZWLZJFSA-N

SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)OC(=O)C

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)OC(=O)C

Other CAS No.

20188-76-5

Synonyms

3'-O-acetyl-4-thiothymidine

Origin of Product

United States

Historical Perspectives on Thionucleosides and Nucleoside Analogs

The journey of nucleoside analogs as therapeutic agents began with the discovery that subtle modifications to the natural nucleoside structure could lead to potent antiviral and anticancer activities. ucc.ie The first of this class to receive clinical approval was idoxuridine (B1674378) in the early 1960s. ucc.ie This spurred intensive research into creating a diverse array of analogs with improved pharmacological profiles.

Within this broader context, thionucleosides, which are characterized by the replacement of an oxygen atom with a sulfur atom, have been a significant area of focus since the 1960s. nih.govresearchgate.net The first disclosure of a 4'-thionucleoside, 4'-thioadenosine, marked a key achievement in this area. researchgate.net Naturally occurring sulfur-containing nucleosides, such as 2-thiouridine (B16713) found in tRNA, highlight the biological relevance of this modification. nih.gov The exploration of thionucleosides has been driven by the understanding that the introduction of sulfur can significantly alter the molecule's properties, leading to new therapeutic possibilities. ucc.ie

Significance of Sulfur Substitution in Nucleoside Analog Design

The substitution of oxygen with sulfur, a bioisosteric replacement, is a key strategy in drug design. researchgate.net This modification can profoundly impact a nucleoside analog's biological activity due to several factors:

Altered Conformation and Stability: The larger size of the sulfur atom compared to oxygen can change the puckering of the sugar ring, affecting how the nucleoside interacts with enzymes. researchgate.net Additionally, the thiohemiaminal glycosidic linkage in 4'-thionucleosides exhibits different hydrolytic stability compared to the natural N-glycosidic bond. researchgate.net

Modified Biological Activity: The replacement of oxygen with sulfur can lead to interesting and sometimes enhanced pharmacological effects. ucc.ie Thionucleosides have shown potential as antiviral and anticancer agents. ontosight.aimedchemexpress.com For instance, certain 4'-thiothymidine (B166157) derivatives have demonstrated inhibitory activity against HIV and various herpesviruses. nih.govacs.orgasm.org

Photosensitizing Properties: Some thionucleosides, including 4-thiothymidine (B1630790), exhibit strong absorption in the UVA region of the electromagnetic spectrum. acs.org Upon UVA irradiation, these compounds can be excited to a triplet state, leading to the generation of reactive oxygen species like singlet oxygen. acs.orgresearchgate.net This property has sparked interest in their potential use in photodynamic therapy for cancer. acs.org

Overview of 3 O Acetyl 4 Thiothymidine S Role in Academic Investigations

Stereoselective Synthesis of 4'-Thionucleosides

The creation of 4'-thionucleosides with specific stereochemistry is a significant challenge in synthetic organic chemistry. The desired β-anomer is often difficult to obtain selectively using traditional methods like the Vorbrüggen condensation, which frequently results in a mixture of α and β anomers. tandfonline.comnih.gov To overcome this, researchers have developed more sophisticated approaches.

Electrophilic Glycosidation Approaches

A highly effective method for the stereoselective synthesis of β-anomers of 4'-thionucleosides involves the use of 4-thiofuranoid glycals as versatile synthons. tandfonline.comnih.gov This strategy utilizes an electrophile-initiated glycosidation reaction.

Key electrophiles and their roles:

PPA (phenylselenyl chloride) : When reacted with a 3,5-O-protected 4-thiofuranoid glycal in the presence of a silylated nucleobase like thymine, it exclusively yields the β-anomer of the corresponding 2'-deoxy-2'-phenylseleno-4'-thionucleoside. tandfonline.com

NIS (N-iodosuccinimide) : This reagent also efficiently promotes glycosidation to produce the 2'-deoxy-2'-iodo derivative, again with high β-selectivity. tandfonline.comresearchgate.net

The stereoselectivity of this reaction is attributed to the formation of a bridged intermediate, which directs the incoming nucleobase to attack from the opposite face, resulting in the desired β-configuration. The resulting 2'-substituted-4'-thionucleosides can then be converted to the desired 2'-deoxy-4'-thionucleosides. nih.gov

Another approach involves the use of a p-methoxybenzyl (pMB) group as a directing group at the 3'-position of the thiosugar. This has been shown to influence the anomeric ratio in favor of the β-anomer during glycosylation. tandfonline.com

Coupling Reactions and Anomeric Control

Anomeric control, which is the selective formation of one anomer over the other, is a critical aspect of nucleoside synthesis. amazonaws.com In the context of 4'-thionucleosides, several coupling strategies have been explored to achieve this control.

One strategy involves a Pummerer-type reaction of a 4-thiofuranoid glycal S-oxide to generate a 1,2-di-O-acetyl-4-thioribofuranose. nih.govacademie-sciences.fr This thiosugar can then be used in Vorbrüggen glycosidation reactions to produce 4'-thioribonucleosides. The presence of the acetyl group at the C2' position helps to direct the incoming nucleobase to the β-face of the furanose ring through neighboring group participation. nih.gov

Intramolecular cyclization of acyclic thioaminals is another method that has been successfully employed for the synthesis of 4'-thionucleosides. mdpi.com This approach offers a way to control the stereochemistry at the anomeric center by carefully designing the acyclic precursor.

The choice of coupling agent and reaction conditions also plays a crucial role. For instance, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid in glycosylation reactions with azidotrimethylsilane (B126382) has been shown to produce varying anomeric ratios depending on the protecting groups on the thiosugar. tandfonline.com

Glycosylation ApproachKey FeaturesTypical Outcome
Electrophilic Glycosidation Use of 4-thiofuranoid glycals with electrophiles like PhSeCl or NIS.High β-stereoselectivity. tandfonline.comnih.gov
Pummerer Reaction Generation of a 1,2-di-O-acetyl-4-thioribofuranose intermediate.Favors β-anomer formation through neighboring group participation. nih.govnih.gov
Intramolecular Cyclization Cyclization of acyclic thioaminals.Stereocontrol is dependent on the precursor design. mdpi.com

Strategies for Acetyl Protection and Deprotection in this compound Synthesis

Protecting groups are essential in nucleoside synthesis to prevent unwanted side reactions at reactive sites like hydroxyl groups. The acetyl group is a commonly used protecting group for the hydroxyl functions in the sugar moiety.

The introduction of an acetyl group at the 3'-O-position of 4-thiothymidine is typically achieved using acetyl chloride (AcCl) or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. commonorganicchemistry.comnih.gov This reaction is generally straightforward and high-yielding.

Deprotection, the removal of the acetyl group, is a critical step to yield the final desired product. The conditions for deprotection must be carefully chosen to avoid degradation of the nucleoside.

Basic Conditions : Acetyl groups can be removed by treatment with a base. commonorganicchemistry.comlibretexts.org For nucleosides, milder basic conditions are often preferred. A common method involves the use of ammonia (B1221849) in methanol (B129727). nih.gov

Acidic Conditions : While acetyl groups can be cleaved under acidic conditions, this is often avoided in nucleoside chemistry due to the risk of cleaving the acid-labile glycosidic bond. commonorganicchemistry.com

The choice of protecting group strategy can be influenced by the other functional groups present in the molecule and the planned subsequent reaction steps. This is part of a broader concept known as an orthogonal protecting group strategy, where each protecting group can be removed selectively without affecting the others. organic-chemistry.org

Incorporation of 4-Thiothymidine into Oligonucleotide Structures

The unique properties of 4-thiothymidine have led to its incorporation into oligonucleotides for various applications, including structural studies and as photoaffinity probes. nih.govresearchgate.net This requires specialized synthetic methods to form the phosphodiester backbone.

Hydrogenphosphonate Approach for Dinucleoside Phosphate Preparation

The hydrogenphosphonate (H-phosphonate) method is a reliable technique for the synthesis of dinucleoside phosphates in solution. researchgate.net This approach involves the coupling of a 5'-O-protected nucleoside with a 3'-H-phosphonate derivative of another nucleoside.

The key steps are:

Activation : The H-phosphonate moiety is activated with a suitable condensing agent, such as pivaloyl chloride or adamantoyl chloride.

Coupling : The activated species reacts with the free 5'-hydroxyl group of the second nucleoside to form an H-phosphonate diester intermediate.

Oxidation : The H-phosphonate diester is then oxidized, typically with iodine in the presence of water, to form the stable phosphodiester linkage.

This method has been successfully used to prepare dinucleoside monophosphates containing a 4-thiothymidine residue at either the 3'- or 5'-end. researchgate.net

Phosphoramidite (B1245037) Chemistry for Oligodeoxynucleotide Synthesis

The phosphoramidite method is the gold standard for the automated solid-phase synthesis of oligonucleotides due to its high efficiency and simplicity. twistbioscience.com To incorporate 4-thiothymidine into an oligonucleotide using this method, a 4-thiothymidine phosphoramidite building block is required. nih.govoup.com

The synthesis of the 4-thiothymidine phosphoramidite involves several steps:

Protection of the Thiol Group : The thione group of 4-thiothymidine is often protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is the S-cyanoethyl group. oup.comglenresearch.com Another protecting group used is the S-sulphenylmethyl group, which can be removed with dithiothreitol (B142953) after synthesis. nih.govoup.com

5'-O-Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of the coupling efficiency. twistbioscience.com

Phosphitylation : The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety. glenresearch.comchemgenes.com

Site-Specific Integration of Thio-Modified Nucleosides

The precise placement of thio-modified nucleosides, such as 4-thiothymidine and 4-thiouridine (B1664626), into oligonucleotides is crucial for their function in various biochemical and therapeutic applications, particularly as photo-crosslinking agents. gla.ac.uknih.gov These photoactivatable analogs, when irradiated with UV light (typically above 300 nm), form reactive radical species that can create covalent bonds with nearby amino acid side chains in proteins, providing detailed insights into nucleic acid-protein interactions. gla.ac.uknih.gov

Several methods have been developed for the site-specific incorporation of these molecules:

Solid-Phase Synthesis: The most common approach involves the use of phosphoramidite chemistry. A protected 4-thiouridine phosphoramidite, for instance, can be synthesized for use in automated solid-phase RNA synthesis. tandfonline.comoup.com One strategy employs the S-pivaloyloxymethyl group to protect the thiol function, which can be easily introduced and removed without altering standard solid-phase synthesis protocols. tandfonline.com This allows for the creation of oligoribonucleotides containing 4-thiouridine at any desired position. tandfonline.com

Enzymatic Ligation: An alternative method involves the enzymatic ligation of RNA fragments. This technique can be used to construct RNAs with a single, site-specific 4-thiouridylate (4-thioU). nih.gov The process begins with the synthesis of two separate RNA fragments (a 5'-half and a 3'-half) that, when combined, correspond to the full-length RNA sequence but with a single nucleotide gap. nih.gov A 4-thiouridylate monophosphate (p4SUp) is first ligated to the 3' end of the 5'-half RNA using T4 RNA ligase. nih.gov After removing the resulting 3'-phosphate, this elongated 5'-half is then joined to the 3'-half RNA using a bridging DNA oligonucleotide and T4 DNA ligase. nih.gov This method has been successfully applied to study spliceosomal interactions and offers the advantage of having no sequence constraints around the modification site. nih.govnih.gov

Template-Directed Photoligation: This technique utilizes 4-thiothymidine to ligate two oligodeoxyribonucleotides together on a complementary template strand. oup.com Irradiation of an oligonucleotide containing a 3'-phosphorothioate and another with a 5'-terminal 4-thiothymidine results in the formation of a stable phosphodiester bond, effectively joining the two strands. oup.com

Advanced Chemical Modifications of the 4-Thiothymidine Scaffold

The 4-thiothymidine scaffold serves as a versatile platform for extensive chemical modifications, aimed at enhancing biological activity or introducing novel properties. These modifications primarily target the sugar moiety and the nucleobase.

Sugar Moiety Derivatizations (e.g., 4'-C-methyl, 4'-C-cyano, 4'-C-ethynyl)

Modifications at the 4'-position of the sugar ring have yielded a variety of potent nucleoside analogs. The synthesis of these compounds often leverages advanced organic chemistry techniques, starting from versatile intermediates like 4-thiofuranoid glycals. nih.govresearchgate.netresearchgate.net

Key derivatizations include:

4'-C-Methyl: The 1'-C-methyl-4'-thiothymidine analog has been synthesized and identified as a potent inhibitor of angiogenesis. nih.govresearchgate.net Its synthesis can be achieved through electrophilic glycosidation between a 1-methyl-substituted 4-thioglycal and silylated thymine, followed by radical-mediated removal of the 2'-iodine atom. researchgate.net

4'-C-Cyano: The 4'-C-cyano derivative of 4'-thiothymidine has demonstrated potent inhibitory activity against both HIV-1 and HIV-2. acs.org Notably, it retains its potency against HIV variants that are resistant to other nucleoside inhibitors like 3TC. nih.govresearchgate.netacs.org One synthetic route involves the nucleophilic substitution of a 4'-acetoxy group using trimethylsilyl cyanide. acs.org

4'-C-Ethynyl: Similar to the cyano derivative, 4'-C-ethynyl-4'-thiothymidine is a powerful inhibitor of HIV replication, including resistant strains. acs.org Research has shown that its 5'-O-triphosphate form acts as a chain terminator during DNA synthesis catalyzed by HIV-1 reverse transcriptase, despite possessing a 3'-hydroxyl group. nih.gov Its synthesis can also be achieved via nucleophilic substitution on a protected 4'-acetoxy intermediate. acs.org

The following table summarizes these advanced sugar modifications.

4'-SubstituentSynthetic ApproachKey Research FindingCitations
Methyl Electrophilic glycosidation of a 1-carbon-substituted 4-thioglycal.Potent inhibitor of angiogenesis. nih.gov, researchgate.net, researchgate.net
Cyano Nucleophilic substitution of a 4'-acetoxy group with a cyanide source.Potent inhibitor of HIV-1, HIV-2, and 3TC-resistant HIV variants. nih.gov, researchgate.net, acs.org
Ethynyl (B1212043) Nucleophilic substitution of a 4'-acetoxy group with an ethynyl reagent.Potent chain-terminating inhibitor of HIV-1 reverse transcriptase. acs.org, nih.gov

Base Modifications and Analogs (e.g., 4-thiouridine, 4-thiocytidine)

Altering the pyrimidine (B1678525) base of 4-thiothymidine leads to other important thionucleoside analogs, such as 4-thiouridine and 4-thiocytidine. These compounds are valuable as metabolic labels and as precursors for further derivatization.

4-Thiouridine (4sU): Synthesis of 4-thiouridine typically begins with the more common nucleoside, uridine (B1682114). A general and robust synthetic route involves three main steps:

Protection: The hydroxyl groups of uridine are acetylated. nih.gov

Thionation: The 4-oxo group of the protected uridine is converted to a 4-thio group using a thionating agent, most commonly Lawesson's reagent. nih.gov

Deprotection: The acetyl protecting groups are removed, typically with ammonia in methanol, to yield the final 4-thiouridine product in high yields. nih.gov

4-thiouridine is widely used in metabolic labeling studies to track RNA synthesis and decay dynamics. nih.govrsc.org

4-Thiocytidine: The synthesis of 4'-thiocytidine derivatives is more complex and several strategies have been developed. One prominent method utilizes a Pummerer-type reaction for the crucial glycosylation step. nih.govresearchgate.netjst.go.jp A representative synthesis might start from D-glucose or another suitable sugar precursor. researchgate.net This precursor is converted over several steps into a 4-thiosugar intermediate, which is then oxidized to a sulfoxide (B87167). researchgate.netjst.go.jp This sulfoxide is subsequently reacted with a silylated N-acetylcytosine in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected 4'-thiocytidine derivative. researchgate.net Final deprotection steps yield the target molecule. These synthetic routes have been adapted to produce various 2'-substituted 4'-thiocytidines with potential antineoplastic properties. researchgate.netjst.go.jp

The table below outlines the general synthetic pathways for these base-modified analogs.

CompoundCommon Starting MaterialKey Synthetic StepsCitations
4-Thiouridine Uridine1. Acetylation of hydroxyls2. Thionation with Lawesson's reagent3. Deacetylation nih.gov
4-Thiocytidine D-Glucose / D-Ribitol1. Synthesis of a 4-thiosugar intermediate2. Oxidation to sulfoxide3. Pummerer-type glycosylation with cytosine base4. Deprotection nih.gov, researchgate.net, jst.go.jp

Cellular Uptake and Intracellular Metabolism of 4-Thiothymidine

The journey of 4-thiothymidine from the extracellular environment to its site of action within the cell is a multi-step process involving specific transport proteins and enzymatic modifications.

The entry of 4-thiothymidine (often abbreviated as 4DST) into cells is primarily mediated by nucleoside transporters (NTs), which are membrane proteins responsible for the transport of natural nucleosides. openmedscience.com Research has demonstrated that the uptake of 4DST is dependent on equilibrative nucleoside transporters (ENTs). nih.govwindows.net Specifically, studies in human adenocarcinoma cells (A549) showed that the transport of 4DST, much like natural thymidine (B127349), is sensitive to inhibition by nitrobenzylmercaptopurine ribonucleoside (NBMPR), a known inhibitor of ENTs. nih.govresearchgate.net

Further investigations in patients with gliomas using positron emission tomography (PET) with 11C-labeled 4DST have solidified the role of human equilibrative nucleoside transporter-1 (hENT1). These studies found a significant positive correlation between the tumor uptake of 11C-4DST and the expression level of hENT1 in the tumor tissue. nii.ac.jp This indicates that hENT1 is a key determinant for the cellular permeation of 4-thiothymidine. nii.ac.jpwjgnet.com While hENT1 appears to be the primary route, other transporters like hENT2 may play a lesser role. nih.gov

Once inside the cell, 4-thiothymidine must be converted into its active triphosphate form to exert its biological activity. This process, known as the salvage pathway, involves sequential phosphorylation. researchgate.net The initial and rate-limiting step is the conversion of 4-thiothymidine to 4-thiothymidine monophosphate (4DST-MP), a reaction catalyzed by thymidine kinase (TK). researchgate.netsnmjournals.org

Table 1: Phosphorylation Pathway of 4-Thiothymidine
StepSubstrateEnzymeProductReference
14-Thiothymidine (4DST)Thymidine Kinase 1 (TK1)4-Thiothymidine Monophosphate (4DST-MP) researchgate.netnih.gov
24-Thiothymidine Monophosphate (4DST-MP)Thymidylate Kinase (TMPK)4-Thiothymidine Diphosphate (4DST-DP) openmedscience.comresearchgate.net
34-Thiothymidine Diphosphate (4DST-DP)Nucleoside Diphosphate Kinase (TDPK)4-Thiothymidine Triphosphate (4DST-TP) openmedscience.comresearchgate.net

A key feature of 4-thiothymidine that distinguishes it from natural thymidine is its resistance to degradation. Natural thymidine is rapidly broken down by the enzyme thymidine phosphorylase (TP), a catabolic process that can limit its therapeutic or imaging efficacy. windows.netresearchgate.net The substitution of the 4'-oxygen with a sulfur atom in 4-thiothymidine prevents cleavage of the glycosidic bond by thymidine phosphorylase. windows.netsnmjournals.org This resistance to catabolism enhances the metabolic stability and bioavailability of 4DST within the body, which is a significant advantage for its use as a therapeutic agent or a PET imaging tracer. nih.govsnmjournals.orgnih.gov

Mechanisms of Antiviral Activity

The antiviral properties of 4-thiothymidine and its analogs are a direct consequence of their intracellular metabolism and interaction with viral-specific enzymes.

The active form of the compound, 4-thiothymidine triphosphate (4DST-TP), acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for viral DNA polymerase. researchgate.net This active metabolite can be incorporated into the growing viral DNA chain during replication. ontosight.ainih.govresearchgate.net The presence of the sulfur atom in the sugar ring can disrupt the normal DNA structure and may act as a chain terminator, thereby halting further elongation of the viral DNA and inhibiting viral replication. ontosight.ai Studies have shown that analogs like 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) are incorporated into viral DNA, localizing within viral factories in the cell. researchgate.net

A cornerstone of the antiviral selectivity of many 4-thiothymidine analogs is their preferential phosphorylation by viral thymidine kinases over cellular TKs. researchgate.netnih.gov Viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV) encode their own thymidine kinases, which often have a broader substrate specificity than human TK1. nih.govasm.org

These viral TKs can efficiently phosphorylate 4-thiothymidine analogs, leading to high concentrations of the active triphosphate form within infected cells. researchgate.netasm.org For example, 4′-thioIDU is preferentially phosphorylated by the TK of vaccinia virus and HSV. researchgate.netnih.gov This selective activation in virus-infected cells is a critical factor in the antiviral efficacy and selectivity of these compounds. nih.gov Analogs like KAH-39-149, a 4′-azido derivative of 4′-thiothymidine, have shown potent inhibition of viral TK-catalyzed reactions, demonstrating that both viral and cellular kinases are involved in their activation. nih.govasm.orgnih.gov

Table 2: Inhibitory Activity of 4-Thiothymidine Analogs Against Viral and Cellular Thymidine Kinases
CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
4′-ThiothymidineHSV-1 TK0.09 µM asm.org
4′-ThiothymidineCellular TK16.3 µM nih.govasm.org
KAH-39-149HSV-1 TK3.0 µM nih.govasm.org
KAH-39-149VZV TK1.5 µM asm.org
KAH-39-149Cellular TK126 µM nih.gov
KAH-39-149Cellular TK26.2 µM nih.gov
KAY-2-41Cellular TK1≥500 µM nih.govasm.org
KAY-2-41Cellular TK2321 µM nih.govasm.org

Interestingly, some modified analogs, such as 1'-C-methyl-4'-thiothymidine, have demonstrated potent inhibitory activity even against thymidine kinase-deficient mutants of herpes virus, suggesting alternative mechanisms of action may also exist for certain derivatives. nih.gov

Activity Against Specific Viral Families (e.g., Herpesviruses, HIV, Orthopoxviruses)

4-Thiothymidine and its derivatives have demonstrated a broad spectrum of antiviral activity, although the parent compound's efficacy is often limited by its cytotoxicity. asm.orgnih.gov Research has primarily focused on its effects against herpesviruses, Human Immunodeficiency Virus (HIV), and orthopoxviruses.

The parent compound, 4'-thiothymidine, is active against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Varicella-Zoster Virus (VZV), and Human Cytomegalovirus (HCMV). asm.org However, its potent antiviral effects are often coupled with severe cytotoxicity to host cells. asm.orgnih.gov This has spurred the development of various analogs to improve selectivity and reduce toxicity.

One notable analog, 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), exhibits significant activity against numerous herpesviruses and has also been shown to be effective against orthopoxviruses like vaccinia and cowpox virus. asm.orgnih.govasm.org Its mechanism is similar to that of idoxuridine (B1674378) (IDU), involving preferential phosphorylation by viral thymidine kinase (TK) and subsequent incorporation into the viral DNA by DNA polymerases. asm.orgnih.govresearchgate.net

Another derivative, 1′-methyl-substituted 4′-thiothymidine, known as KAY-2-41, is a potent inhibitor of orthopoxviruses and also displays activity against HSV-1 in vitro. asm.orgnih.govresearchgate.net The 4′-azido analog, KAH-39-149, has shown promising inhibitory activity against HIV and a range of herpesviruses, with particular efficacy against Epstein-Barr virus (EBV). asm.orgnih.govacs.org The antiviral action of these analogs is critically dependent on their phosphorylation by both viral and cellular thymidine kinases. asm.orgresearchgate.net

CompoundVirusEC50 (µM)Cell Line
4'-Thiothymidine HSV-10.01HEL
HSV-20.04HEL
VZV0.09HEL
HCMV1HEL
KAY-2-41 VZV (Oka)37HEL
KAH-39-149 VZV (Oka)0.4HEL
4'-thioIDU HSV-10.1-
HSV-20.5-
VZV2-
HCMV5.9-

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from multiple studies. asm.orgasm.org

Mechanisms of Anticancer Activity

4-Thiothymidine, a pyrimidine nucleoside analog, exhibits notable antitumor properties through several distinct mechanisms. medchemexpress.comnih.govmedchemexpress.eu Its structural similarity to the natural nucleoside thymidine allows it to interfere with fundamental cellular processes, primarily DNA synthesis and integrity, leading to cytotoxicity in rapidly proliferating cancer cells.

Incorporation into Cellular DNA and Resultant DNA Disruption

A primary mechanism of 4-thiothymidine's anticancer effect is its metabolic conversion and subsequent incorporation into cellular DNA. nih.govacs.org The compound is a substrate for thymidine kinase, an enzyme highly active in dividing cells, which phosphorylates it to its monophosphate form. oup.comresearchgate.netresearchgate.net Further phosphorylation yields 4-thiothymidine triphosphate (4S-TTP), which is then incorporated into the DNA strand during replication. nih.govsnmjournals.org

The presence of the sulfur atom in the DNA backbone alters its chemical properties. acs.org While it does not grossly destabilize the DNA duplex, its incorporation is believed to disrupt the normal function of DNA. nih.govresearchgate.net The most significant consequence of this incorporation is the sensitization of the DNA to ultraviolet A (UVA) radiation. oup.comresearchgate.netnih.gov The thio-base acts as a chromophore, absorbing UVA light—a property not present in natural DNA bases. acs.orgresearchgate.net This photoactivation can lead to the formation of DNA lesions and interstrand crosslinks, ultimately triggering cell death. oup.comnih.gov This property forms the basis of its potential use in photodynamic therapy for cancer. researchgate.net

Induction of Cellular Cytotoxicity in Cancer Cell Lines

The culmination of DNA incorporation, disruption, and inhibition of synthesis is the induction of cytotoxicity in cancer cells. 4-Thiothymidine has been shown to be a potent growth inhibitor in various cancer cell lines, including L1210 murine leukemia, H-Ep-2, and CCRF-CEM cells. researchgate.netnih.gov Its cytotoxicity is particularly pronounced in rapidly dividing cells, which have a higher rate of DNA synthesis and are therefore more susceptible to the effects of DNA-damaging agents. researchgate.net

The selective killing of cancer cells is further enhanced when combined with UVA light, a strategy that exploits the photosensitizing nature of the incorporated 4-thiothymidine. nih.gov This combination has been shown to effectively kill proliferating cultured skin cells and holds promise for treating hyperproliferative skin conditions and malignancies. nih.govresearchgate.net

CompoundCell LineCC50 (µM)
4'-Thiothymidine Fibroblast0.8
KAY-2-41 HEL12
P3HR-1157
BCBL-175
KAH-39-149 HEL10
P3HR-1109
BCBL-125

CC50 (50% cytotoxic concentration) is the concentration of a compound that results in the death of 50% of the cells. Data sourced from a 2014 study. asm.org

Enzyme Interactions and Inhibition Profiles

The biological activity of 4-thiothymidine is intrinsically linked to its interactions with various enzymes involved in nucleoside metabolism and DNA replication. Its ability to be recognized and processed by these enzymes is crucial for its therapeutic effects.

Substrate Recognition by DNA Polymerases

Once phosphorylated to its triphosphate form (4S-TTP), 4-thiothymidine becomes a direct interacting partner for DNA polymerases. Studies have shown that 4S-TTP is an excellent substrate for several DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. researchgate.netnih.govcolab.ws

Kinetic analyses reveal that the efficiency of incorporation of 4S-TTP by the Klenow fragment is remarkably high, with a catalytic efficiency (kcat/Km) that is only about three times lower than that of its natural counterpart, thymidine triphosphate (TTP). nih.govnih.gov This indicates that the substitution of the oxygen atom at the C4 position with a larger sulfur atom does not create a significant steric hindrance for the enzyme's active site. nih.gov This efficient recognition and incorporation by DNA polymerases is the pivotal step that allows 4-thiothymidine to be integrated into the cellular genome, where it can then exert its disruptive and photosensitizing effects. nih.govnih.gov Similarly, the triphosphate form of the analog 4'-thioIDU is recognized as a substrate by the DNA polymerases of vaccinia virus and HSV. asm.orgnih.govresearchgate.net

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
Klenow Fragment TTP--~3x higher than 4S-TTP
4S-TTP ---
HIV-1 Reverse Transcriptase TTP--~3x higher than 4S-TTP
4S-TTP ---

Kinetic values show that 4S-TTP is an excellent substrate for both E. coli DNA polymerase I (Klenow fragment) and HIV-1 reverse transcriptase, with catalytic efficiencies (kcat/Km) within a factor of approximately 3 of those for the natural substrate TTP. researchgate.netnih.govcolab.ws

Potential for Ribonucleotide Reductase Modulation

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis, catalyzing the rate-limiting step in the production of deoxyribonucleotides. mdpi.comnih.gov Therefore, its inhibition is a key target in cancer therapy. mdpi.com However, studies on the metabolic actions of 4'-thiothymidine (also referred to as S-dThd) in L1210 leukemia cells have shown that its cytotoxic effects are not a result of ribonucleotide reductase inhibition. Investigations revealed that 4'-thiothymidine did not lead to a decrease in the concentration of any of the natural deoxynucleoside triphosphates. This finding indicates that the compound's mechanism of toxicity is due to its direct inhibition of DNA synthesis rather than a reduction in the pool of available deoxyribonucleotides. nih.gov The primary mechanism of its cytotoxicity appears to be its incorporation into DNA, which subsequently disrupts DNA function. nih.gov

Non-competitive Enzyme Inhibition by Related Analogs

Non-competitive inhibition is a mechanism where an inhibitor binds to an allosteric site on an enzyme, affecting its catalytic activity without preventing substrate binding. uniroma1.it This mode of inhibition has been observed with analogs of 4-thiothymidine.

Specifically, the 5'-triphosphate derivative of 3'-deoxy-3'-fluoro-4-thiothymidine (4-SFLTTP) has been identified as a non-competitive inhibitor of human mitochondrial DNA polymerase γ (pol γ). nih.gov While it acts as a potent competitive inhibitor against HIV-1 reverse transcriptase (RT), its interaction with the human polymerase is different. nih.gov This non-competitive inhibition of DNA pol γ is a significant finding, as the toxicity of some nucleoside analogs is linked to their inhibition of mitochondrial DNA synthesis. nih.gov In contrast, the 2-thio analog, 2-SFLTTP, acts as an uncompetitive inhibitor of DNA pol γ. nih.gov

Table 1: Inhibitory Activity of Thiated 3'-Fluorothymidine 5'-Triphosphate Analogs

Compound Target Enzyme Inhibition Type K_i(app) (µM)
4-SFLTTP HIV-1 RT Competitive 0.091 nih.gov
DNA pol γ Non-competitive 0.055 nih.gov
DNA pol β Competitive 16.84 nih.gov
2-SFLTTP HIV-1 RT Competitive 0.022 nih.gov
DNA pol γ Uncompetitive 0.174 nih.gov

Structure-Activity Relationship (SAR) Studies of 4-Thiothymidine Derivatives

The biological activity of 4-thiothymidine derivatives is highly dependent on the nature and position of substituents on both the sugar and base moieties. These studies are crucial for designing analogs with improved potency and selectivity.

Initial explorations into thionucleosides like 4'-thiothymidine revealed potent antiviral activities, though often accompanied by significant cytotoxicity. researchgate.net This spurred the development of numerous derivatives to enhance the therapeutic index. researchgate.netasm.org

Modifications at the 4'-Position: The introduction of various substituents at the 4'-position of the thiofuranose ring has yielded compounds with potent anti-HIV activity. A key synthetic strategy involves the nucleophilic substitution of a 4'-acetoxy group. acs.orgnih.gov This has enabled the creation of analogs such as:

4'-azido (KAH-39-149) asm.orgacs.orgnih.gov

4'-cyano acs.orgnih.gov

4'-ethynyl acs.orgnih.gov

4'-phenylthio acs.orgnih.gov

4'-methoxy acs.orgnih.gov

4'-allyl acs.orgnih.gov

Among these, the 4'-azido, 4'-cyano, and 4'-ethynyl derivatives demonstrated powerful inhibitory activity against both HIV-1 and HIV-2. acs.orgnih.gov Notably, the 4'-cyano and 4'-ethynyl compounds were also effective against a lamivudine (B182088) (3TC)-resistant HIV variant. acs.orgnih.gov

Modifications at the 1'-Position: Substitution at the 1'-carbon has also been a fruitful area of investigation. 1'-C-methyl-4'-thiothymidine (KAY-2-41) has been shown to be a strong inhibitor of orthopoxviruses and also exhibits activity against herpes simplex virus-1 (HSV-1). researchgate.netasm.org Furthermore, this compound emerged as a potent inhibitor of angiogenesis. nih.gov

Activity Against Herpesviruses: Derivatives of 4'-thiothymidine have shown significant promise against various herpesviruses. The parent compound, 4'-thiothymidine, is active against HSV-1, HSV-2, varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). asm.org However, its utility is limited by severe cytotoxicity. asm.org

The derivatives KAY-2-41 (1'-methyl-substituted) and KAH-39-149 (4'-azido analog) exhibit different antiviral spectra. asm.org Both depend on viral and cellular thymidine kinases (TK) for their activation via phosphorylation. asm.orgasm.orgresearchgate.net KAH-39-149, in particular, shows potent activity against VZV and Epstein-Barr virus (EBV). asm.orgasm.org

Table 2: Antiviral Activity (EC₅₀, µM) of 4'-Thiothymidine and Derivatives Against Herpesviruses

Compound HSV-1 HSV-2 VZV (Oka) HCMV
4'-thiothymidine 0.01 asm.org 0.04 asm.org 0.09 asm.org 1 asm.org
KAY-2-41 Active researchgate.net N/A 37 asm.org Inactive asm.org
KAH-39-149 N/A N/A 0.4 asm.org Inactive asm.org

N/A: Data not available in the provided search results. "Active" indicates reported activity without a specific EC₅₀ value in the search results.

Another important derivative, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), displays good activity against a range of herpesviruses. researchgate.netasm.org Its mechanism is similar to idoxuridine (IDU), involving preferential phosphorylation by viral thymidine kinase. researchgate.netasm.org

These SAR studies highlight that small structural changes to the 4-thiothymidine scaffold can lead to significant variations in biological activity, target specificity, and mechanism of action, paving the way for the development of more effective therapeutic agents.

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound
4-Thiothymidine 4'-thiothymidine, S-dThd
3'-deoxy-3'-fluoro-4-thiothymidine 5'-triphosphate 4-SFLTTP
3'-deoxy-3'-fluoro-2-thiothymidine 5'-triphosphate 2-SFLTTP
1'-methyl-substituted 4'-thiothymidine KAY-2-41
4'-azido analog of 4'-thiothymidine KAH-39-149
5-iodo-4'-thio-2'-deoxyuridine 4'-thioIDU
Lamivudine 3TC
Idoxuridine IDU
4'-cyano-4'-thiothymidine
4'-ethynyl-4'-thiothymidine
4'-phenylthio-4'-thiothymidine
4'-methoxy-4'-thiothymidine

Photophysical and Photochemical Properties of 4 Thiothymidine

Excited-State Dynamics and Energy Transfer Mechanisms

Upon absorption of UVA light, 4-thiothymidine (B1630790) (S⁴-TdR) is elevated to an excited singlet state. acs.org Unlike its canonical counterpart, thymidine (B127349), which primarily deactivates by returning to the ground state through internal conversion, 4-thiothymidine follows a distinct de-excitation pathway. acs.orgnih.gov The initial excitation populates the S₂(ππ) state, which is followed by rapid internal conversion to the S₁(nπ) state. acs.orgnih.gov The photophysical behavior of 4-thiothymidine is markedly different from thymidine due to the influence of the sulfur atom on the electronic structure of the molecule. nih.gov Theoretical studies have identified multiple efficient nonadiabatic decay pathways that facilitate the population of the triplet state from the initially excited singlet state. rsc.orgnih.gov

Ultrafast Intersystem Crossing to Triplet Manifold

A key feature of the excited-state dynamics of 4-thiothymidine is the highly efficient and ultrafast intersystem crossing (ISC) from the excited singlet state to the triplet manifold. acs.orgresearchgate.net This process is completed within approximately 10 picoseconds. acs.orgresearchgate.net The quantum yield for this S₁ → T₁ intersystem crossing is nearly unity, meaning that almost every photo-excited molecule transitions to the triplet state. acs.orgnih.govnih.gov This contrasts sharply with natural nucleobases where internal conversion to the ground state is the dominant deactivation channel. acs.org This efficient population of the lowest triplet state (T₁) is central to the photosensitizing capabilities of 4-thiothymidine. nih.gov

PropertyValueReference
Intersystem Crossing Time~10 ps acs.orgresearchgate.net
Intersystem Crossing Quantum Yield (ΦISC)~1.0 acs.orgnih.gov

Generation of Singlet Oxygen and Other Reactive Oxygen Species

The long-lived triplet state of 4-thiothymidine can act as a photosensitizer, transferring its energy to molecular oxygen (O₂). acs.orgnih.gov This energy transfer process, a Type II photosensitization reaction, results in the formation of singlet oxygen (O₂ (¹Δg)), a highly reactive oxygen species. acs.org The quantum yield for singlet oxygen formation (ΦΔ) by 4-thiothymidine has been determined to be approximately 0.50. acs.orgnih.gov The generation of singlet oxygen and other reactive oxygen species is a critical mechanism behind the use of 4-thiothymidine in photodynamic therapy and its ability to induce cellular damage upon UVA irradiation. acs.orgnih.govresearchgate.netrsc.org

PropertyValueReference
Singlet Oxygen Quantum Yield (ΦΔ)0.50 ± 0.10 acs.orgnih.gov

Applications in Photochemical Cross-Linking

The photoreactive nature of 4-thiothymidine and related thionucleosides, such as 4-thiouridine (B1664626), makes them valuable tools for photochemical cross-linking studies. rsc.orgnih.govnih.gov Upon activation with UV light, these compounds can form covalent bonds with nearby molecules, including proteins and other nucleic acid strands. nih.govnih.gov This property is exploited to investigate the structure and interactions of biomolecular complexes. nih.gov

4-Thiothymidine can be incorporated into oligonucleotides and used as a photoaffinity label to identify and map the binding sites of proteins on DNA. nih.gov When irradiated with UV light, the 4-thiothymidine residue forms a covalent cross-link with amino acid residues in close proximity within the protein-DNA complex. nih.govnih.gov This "zero-length" cross-linking approach is advantageous as it captures interactions at the immediate interface of the two molecules without the need for a separate cross-linking agent. nih.gov This technique, in combination with mass spectrometry, is a powerful tool for studying DNA-protein interactions. nih.gov

Site-specific incorporation of photoactive nucleosides like 4-thiouridine into RNA or DNA allows for the precise mapping of tertiary interactions within the nucleic acid structure or between nucleic acids and other molecules. nih.govnih.govresearchgate.net By placing the photoactive nucleotide at a specific position, researchers can induce cross-links to spatially proximal nucleotides upon UV irradiation. nih.gov This method has been successfully used to identify tertiary contacts in ribozymes and other structured RNA molecules, providing valuable insights into their three-dimensional folding and function. nih.gov

Photochemical Properties as Intrinsic Photoaffinity Probes

4-Thiothymidine serves as an excellent intrinsic photoaffinity probe for studying nucleic acid-protein interactions. nih.gov Its key advantages include:

Zero-length cross-linking: It forms a direct covalent bond with the interacting protein without an intermediary spacer arm, thus preserving the natural geometry of the complex. nih.gov

High cross-linking efficiency: The high quantum yield of the triplet state leads to efficient photochemical reactions. nih.gov

Ease of incorporation: It can be readily incorporated into synthetic oligonucleotides. nih.govnih.gov

These properties make 4-thiothymidine a valuable tool for trapping and identifying DNA-binding proteins from complex mixtures like cell lysates. nih.gov

Structural Biology and Conformational Analysis of 4 Thiothymidine Analogs

X-ray Crystallographic Studies of 4-Thiothymidine (B1630790)

One key study determined the molecular structure of a dinucleoside methylphosphonate, Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate, through X-ray diffraction. oup.comnih.gov In this structure, the asymmetric unit of the crystal contained one molecule of the dinucleotide and one methanol (B129727) molecule. oup.comnih.gov The analysis provided detailed geometric parameters for the 4-thiothymidine moiety within a larger molecular context. oup.comnih.gov

Furthermore, crystallographic data for 3'-O-Acetyl-4-thiothymidine has been established and serves as a reference for the structural parameters of related compounds. oup.comresearchgate.netnih.gov The C1'-N1 glycosidic bond length in the 4-thiothymidine portion of the aforementioned dinucleotide was found to be in agreement with the data reported for this compound. oup.comresearchgate.net The photochemical product of 4-thiothymidine and adenosine (B11128) has also been successfully crystallized and its structure determined by X-ray diffraction, highlighting the utility of this method in studying reaction products. acs.orgacs.org

Analysis of Molecular Conformation and Stereochemistry

The biological function of nucleoside analogs is intimately linked to their preferred conformation in space, which includes the puckering of the sugar ring and the orientation of the nucleobase relative to the sugar.

Sugar Puckering Analysis

The deoxyribose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the C2'-endo (S-type) and C3'-endo (N-type) forms. X-ray crystallographic analysis of the dinucleotide containing 4-thiothymidine revealed that the deoxyribose ring of the 4-thiothymidine unit adopts a C2'-endo conformation (also described as ²E). oup.comnih.gov This conformation is characteristic of B-form DNA. The degree of ring puckering in the 4-thiothymidyl deoxyribose was found to be more pronounced compared to the thymidyl deoxyribose in the same molecule. oup.com In some enzymatic interactions, it has been suggested that 2'-deoxy-4'-thiothymidine may need to adopt a C3'-endo conformation, similar to that found in A-form DNA, to effectively bind to an enzyme's active site. oup.com

Glycosidic Bond Orientation (e.g., anti conformation)

The orientation of the pyrimidine (B1678525) base around the C1'-N1 glycosidic bond is another critical conformational parameter. In the vast majority of DNA structures, the nucleobases adopt an anti conformation, which allows for standard Watson-Crick base pairing. Crystallographic studies confirm that in the 4-thiothymidine moiety, the 4-thiothymine base is oriented anti relative to the deoxyribofuranose ring. oup.comnih.gov This orientation is consistent with that of natural nucleosides in B-DNA.

Influence of Sulfur Substitution on Nucleobase and Sugar Conformation

The replacement of the C4-oxygen with a sulfur atom introduces significant changes to the electronic and steric properties of the pyrimidine base, which in turn influences the conformation of the entire nucleoside.

The C4=S4 bond in 4-thiothymidine has been measured to be approximately 1.68 Å, which is indicative of its double-bond character. oup.comresearchgate.net This substitution leads to the 4-thiothymidine molecule existing predominantly in the thiono-keto tautomeric form. oup.comresearchgate.net The six atoms of the 4-thiothymine ring are nearly co-planar, with only minor deviations. oup.comresearchgate.net

Interestingly, the introduction of a 4'-thio modification (sulfur in the furanose ring) has been shown to cause only minor alterations in the sugar pucker of the modified nucleoside within a DNA duplex. oup.com However, the C4-thio substitution on the base does affect intermolecular interactions, such as base pairing. For instance, the 4S isomer has been observed to form a stable base pair with guanine, a pairing not favored by natural thymidine (B127349). nih.gov

Comparison of 4-Thiothymidine Conformation with Natural Thymidine

Direct comparisons between the conformation of 4-thiothymidine and its natural counterpart, thymidine, highlight the subtle yet significant structural impact of the sulfur substitution.

In the context of the dinucleotide Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate, both the 4-thiothymidine and thymidine moieties could be analyzed within the same crystal structure. oup.comnih.gov This revealed distinct conformational preferences for the two units. While the 4-thiothymidine residue exhibited a C2'-endo sugar pucker, the thymidine residue adopted a different conformation, described as ³T₂. oup.comnih.gov The deoxyribose of the thymidine moiety was also found to be flatter than that of the 4-thiothymidine unit. oup.com

From a functional perspective, thermal denaturation experiments have indicated that replacing thymidine with 4-thiothymidine can be slightly destabilizing to a DNA duplex. nih.gov This is in contrast to its isomer, 2-thiothymidine, which can be more stabilizing than natural thymidine. nih.gov

Interactive Data Table: Conformational Parameters of 4-Thiothymidine vs. Thymidine

Parameter 4-Thiothymidine Moiety Thymidine Moiety Source
Sugar Pucker C2'-endo (²E) ³T₂ (C3'-exo/C2'-endo) oup.comnih.gov
Glycosidic Bond anti anti oup.comnih.gov
C4=O4 / C4=S4 Bond C4=S4 C4=O4 oup.comnih.gov
Pairing Partner Adenine, Guanine Adenine nih.gov

Computational Approaches in Research on 3 O Acetyl 4 Thiothymidine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and excited-state properties of 3'-O-Acetyl-4-thiothymidine and its analogs. researchgate.netrsdjournal.org These methods are used to analyze the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. researchgate.net The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of a compound. researchgate.net

For thionucleosides like 4-thiothymidine (B1630790), the substitution of a sulfur atom for an oxygen atom at the 4-position significantly alters the electronic structure. ontosight.ai This thionation leads to a red-shift in the molecule's absorption spectrum, enabling it to absorb UVA light. acs.org Quantum chemical calculations have confirmed that upon UVA excitation, 4-thiothymidine derivatives are populated to the S₂(ππ*) state. researchgate.net These calculations also help to understand the nature of charge transfer within the molecule and predict its photophysical behavior. nih.gov

Furthermore, these computational studies are crucial for investigating the excited states of these molecules. researchgate.net Calculations have supported experimental findings that photoexcited 4-thiothymidine undergoes a distinct photophysical pathway compared to natural thymidine (B127349), dominated by an exceptionally rapid and efficient intersystem crossing to the triplet state. researchgate.netacs.org This unique electronic behavior is fundamental to its photosensitizing capabilities. researchgate.net

Table 1: Calculated Electronic Properties of Thionucleoside Analogs

Compound/SystemMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
4-thiothymidine TD-DFTNot SpecifiedNot SpecifiedNot SpecifiedSupported ultrafast intersystem crossing mechanism. researchgate.netacs.org
Thiopurine Derivatives DFT/B3LYP/6-311++G(d,p)-6.01-2.343.67NBO analysis revealed intramolecular charge transfer.
Quercitrin (Anticancer Drug) B3LYP/6-311++G(d,p)Not SpecifiedNot SpecifiedNot SpecifiedHOMO-LUMO analysis used to examine charge transfer mechanism. nih.gov
Various Compounds DFT/B3LYP/6-31(d,p)VariableVariableVariableFMO analysis used to assess stability and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) is a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For nucleoside analogs such as this compound, MD simulations provide critical insights into their conformational flexibility, which is the ability of a molecule to change its shape. researchgate.netnih.gov This dynamic behavior is essential for understanding how these molecules interact with biological targets like enzymes and nucleic acids. researchgate.net

The results from MD simulations, often visualized as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, help to quantify the stability and internal motions of the molecule, respectively. nih.gov This detailed understanding of conformational dynamics is crucial for the rational design of nucleoside analogs with improved therapeutic profiles. nih.gov

Table 2: Parameters from Molecular Dynamics Simulations

SystemSimulation TimeKey ParameterValue/ObservationSignificance
Protein-Ligand Complex 100 nsRMSD< 3 ÅIndicates stable binding of the ligand to the protein.
SARS-CoV-2 Mpro with inhibitors 20 nsRMSD1-2.5 ÅShowed minor and stable deviations, indicating complex stability. nih.gov
GPCR with Allosteric Modulator Not SpecifiedConformational ChangeEnlarged allosteric siteRevealed mechanism of allosteric drug action. nih.gov
Cruzain with Benzimidazole Inhibitor Not SpecifiedH-bond profileSignificant changes with protonation stateShowed protonation state was key for stable binding. nih.gov

In Silico Prediction of Biological Interactions and Mechanisms

In silico prediction methods are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential biological activity and pharmacokinetic properties. nih.govnih.gov For this compound and its analogs, these computational tools are used to forecast their interactions with biological systems and to elucidate their potential mechanisms of action. ontosight.ai

These predictive models can screen large libraries of virtual compounds to identify those with desirable characteristics, such as drug-likeness, good absorption, distribution, metabolism, and excretion (ADME) properties, and low predicted toxicity. nih.gov This initial screening helps to prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources. nih.gov

For thionucleosides, in silico tools can predict their potential as antiviral or anticancer agents. ontosight.ai Software can forecast biological activity scores for various targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases. nih.govresearchgate.net For instance, predictions might suggest that a particular analog has a high probability of acting as a kinase inhibitor, guiding further investigation into its anticancer potential. nih.gov By analyzing the structural features of the molecule, these programs can hypothesize how it might interfere with biological pathways, such as by acting as a DNA chain terminator in viral replication. ontosight.ai

Table 3: Examples of In Silico Predicted Biological Activities

Compound ClassPrediction Software/MethodPredicted ActivityTarget ClassReference
Indole Hybrids MolinspirationKinase inhibitor, GPCR ligand, Enzyme inhibitorKinases, GPCRs, Enzymes nih.gov
Indole Derivatives ADMETlab 2.0, ChemSketchPharmacokinetics, Safety, Biological ActivityTrypanosoma brucei PFK researchgate.net
Tetrastatin-Derived Peptides Autodock4, GROMACSBinding to integrinsIntegrins αvβ3 and α5β1 mdpi.com
1-Piperazine Indole Hybrids MolPredictXVarious biological activitiesNot Specified nih.gov

Computational Analysis of Photophysical Pathways

Computational chemistry provides indispensable tools for mapping the photophysical pathways of photosensitive molecules like 4-thiothymidine. researchgate.net The unique properties of this thionucleoside, particularly its strong absorption in the UVA region and its ability to generate reactive oxygen species, are rooted in its excited-state dynamics. acs.orgresearchgate.net Computational analysis has been pivotal in unraveling the complex sequence of events that occur after the molecule absorbs a photon. researchgate.net

Upon UVA light absorption, 4-thiothymidine is excited to a singlet state (S₂). researchgate.net Static and dynamic simulations have shown that from this state, it undergoes an extremely fast internal conversion to a lower singlet state (S₁) and, crucially, a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁). researchgate.netacs.org Quantum chemical calculations support experimental observations that this ISC process is completed within picoseconds. researchgate.netacs.org This ultrafast and high-yield population of the triplet state is a defining characteristic of thiopyrimidines and is the key to their photosensitizing ability. researchgate.net

Once in the long-lived triplet state, the excited 4-thiothymidine can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). acs.orgresearchgate.net The quantum yield of this process has been estimated, and computational models help to explain the efficiency of this energy transfer. acs.org This detailed computational analysis of the entire photophysical pathway—from light absorption to singlet oxygen generation—is vital for understanding the mechanism behind the phototoxicity of 4-thiothymidine and for developing it as a potential agent for photodynamic therapy. researchgate.net

Table 4: Photophysical Data for 4-Thiothymidine (S⁴-TdR) and Related Compounds

CompoundPropertyValueMethodReference
4-thiothymidine (S⁴-TdR) Intersystem Crossing (S₁ → T₁) Time~10 psPump-probe transient absorption & quantum calculations researchgate.netacs.org
4-thiothymidine (S⁴-TdR) Triplet StateT₁(ππ*)Absorption and emission spectra acs.org
4-thiothymidine (S⁴-TdR) Intersystem Crossing Quantum Yield (Φ_ISC)~1.0Triplet quenching experiment (TRTL) acs.org
4-thiothymidine (S⁴-TdR) Singlet Oxygen Quantum Yield (Φ_Δ)0.50 ± 0.10Time-Resolved Thermal Lensing (TRTL) acs.org
Psoralen Reversal Reaction Quantum Yield0.16 - 0.30Not Specified acs.org

Molecular Docking Studies (in the context of enzyme binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govthesciencein.org In the context of this compound and its analogs, docking studies are essential for understanding how these compounds might bind to and inhibit enzymes, which is a common mechanism of action for antiviral and anticancer drugs. ontosight.ainih.gov

These simulations place the ligand into the binding site (e.g., the active site or an allosteric site) of an enzyme and calculate a "docking score," which estimates the binding affinity. nih.govthesciencein.org The results provide a static, 3D model of the ligand-enzyme complex, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the enzyme's amino acid residues. nih.gov

For a compound like this compound, docking studies could be used to investigate its binding to viral DNA polymerases or cellular kinases. ontosight.ai By visualizing how the compound fits into the enzyme's active site, researchers can hypothesize how it might act as an inhibitor, for example, by competing with the natural substrate (like ATP in kinases) for the binding site. nih.gov These insights are crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the nucleoside analog enhance or diminish its inhibitory activity and guiding the design of more potent and selective inhibitors. nih.govnih.gov

Table 5: Examples of Molecular Docking Study Findings

Ligand/Compound ClassTarget EnzymeKey Interaction ResiduesDocking Score/Binding EnergySignificance
Phthalimidobenzenesulfonamide (Cpd. 7) Acetylcholinesterase (AChE)Interacts with CAS and PAS sitesIC₅₀ = 1.35 µMExplains potent and selective inhibition. nih.gov
ACCase Inhibitors Acetyl-CoA carboxylase (ACCase)Not specifiedNot specifiedGuided design of novel herbicides. frontiersin.org
Indole Derivatives (Anticancer) K-Ras oncoproteinNot specifiedStrongest binding for compound 5Identified promising anticancer agents. thesciencein.org
Colossolactone H EGFR (inactive conformation)Not specifiedNot specifiedRevealed strong binding capacity. rsc.org
Tetrastatin-Derived Peptides Integrin αvβ3Interacts with RGD-binding site-5.70 to -7.40 kcal/molShowed peptides could compete with natural ligands. mdpi.com

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3'-O-Acetyl-4-thiothymidine?

The synthesis typically involves multi-step reactions, including thio-substitution at the 4-position of thymidine followed by 3'-O-acetylation. Key steps include:

  • Thiolation : React thymidine with phosphorus pentasulfide (P₂S₅) under anhydrous conditions to introduce the thio group.
  • Acetylation : Protect the 3'-hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., pyridine). Optimization may involve adjusting solvent polarity (e.g., dimethylformamide for solubility), temperature (40–60°C for controlled reactivity), and catalyst ratios to improve yields (>70%) and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the acetyl group (δ ~2.1 ppm for CH₃) and thio-substitution (absence of the original 4-oxygen proton).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 341.1).
  • IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹ for the acetyl group) and thioamide bands (~650 cm⁻¹). Cross-reference with literature data for validation .

Q. What protocols ensure the purity and stability of this compound during storage?

  • Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity.
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the thio group. Monitor degradation via periodic TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What in vitro assays are recommended for initial screening of antiviral activity?

  • Enzyme Inhibition : Test inhibition of viral DNA polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays with dTTP analogs.
  • Cytotoxicity : Use MTT assays in human lymphocyte cells to differentiate antiviral effects from general toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-thio and 3'-acetyl modifications?

  • Comparative Design : Synthesize analogs (e.g., 4-oxo or 3'-deacetylated derivatives) and compare their polymerase inhibition kinetics.
  • Key Metrics : Measure IC₅₀ values against wild-type thymidine. For example, 4-thio substitution may enhance binding affinity by 2-fold due to sulfur’s electronegativity, while 3'-acetylation reduces metabolic degradation .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma half-life via LC-MS) and metabolite identification (e.g., deacetylation in liver microsomes).
  • Tissue-Specific Delivery : Use liposomal encapsulation to improve uptake in target tissues, addressing discrepancies caused by poor solubility .

Q. How can computational modeling predict interactions with DNA polymerases?

  • Docking Simulations : Use AutoDock Vina to model the compound’s binding to the polymerase active site, focusing on hydrogen bonding (3'-acetyl with Lys220) and hydrophobic interactions (4-thio with Phe160).
  • MD Simulations : Validate stability over 100 ns trajectories to identify conformational flexibility .

Q. What experimental designs mitigate off-target effects in gene expression studies?

  • CRISPR-Cas9 Knockdown : Silence endogenous thymidine kinase to isolate the compound’s direct effects.
  • RNA-Seq Analysis : Compare transcriptome profiles of treated vs. untreated cells to identify pathway-specific alterations .

Q. How do structural analogs (e.g., thieno-pyrimidines) inform optimization of this compound?

  • Functional Group Substitution : Replace the thiophene ring with pyrido-pyrimidine (as in ) to enhance intercalation.
  • Bioisosterism : Substitute the acetyl group with trifluoroacetyl to improve metabolic stability .

Q. What methodologies validate the compound’s mechanism of action in resistant viral strains?

  • Mutagenesis Studies : Engineer polymerase mutants (e.g., M184V in HIV-1 RT) and measure IC₅₀ shifts.
  • Crystallography : Solve co-crystal structures to identify resistance-conferring steric clashes .

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